Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Description

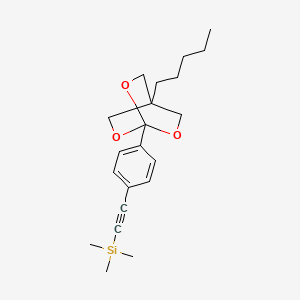

The compound Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl)ethynyl)trimethyl- (hereafter referred to as the "pentyl-substituted silane") is a bicyclic organosilicon derivative. Its core structure consists of a 2,6,7-trioxabicyclo[2.2.2]octane moiety, which is substituted at the 1-position with a phenyl group bearing an ethynyl-trimethylsilane side chain and at the 4-position with a pentyl alkyl chain.

Key structural features include:

- Trioxabicyclo[2.2.2]octane core: A rigid, oxygen-rich bicyclic system that enhances thermal and oxidative stability .

- Ethynyl-trimethylsilane group: Provides steric bulk and modulates electronic properties via silicon’s electronegativity .

- 4-Pentyl substituent: A linear alkyl chain influencing hydrophobicity and steric interactions compared to shorter or branched analogs .

Properties

CAS No. |

108614-16-0 |

|---|---|

Molecular Formula |

C21H30O3Si |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

trimethyl-[2-[4-(4-pentyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |

InChI |

InChI=1S/C21H30O3Si/c1-5-6-7-13-20-15-22-21(23-16-20,24-17-20)19-10-8-18(9-11-19)12-14-25(2,3)4/h8-11H,5-7,13,15-17H2,1-4H3 |

InChI Key |

GQOYBAHZFVZDEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The silane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane hydrides. Substitution reactions can result in a wide range of functionalized silanes .

Scientific Research Applications

Scientific Research Applications

Silane compounds like ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- have various applications in scientific research:

Organic Synthesis

- Used as a silylating agent in organic reactions to protect functional groups or facilitate reactions involving silicon.

- Enhances the stability and reactivity of organic compounds through silicon integration.

Material Science

- Employed in the development of specialty polymers and composites due to its ability to improve adhesion between organic and inorganic materials.

- Useful in creating coatings that enhance material properties such as water resistance and durability.

Biological Applications

- Investigated for use in biocompatible materials that can be utilized in medical devices or drug delivery systems.

- Potential for modifying biomolecules to study biological processes involving silicon-containing compounds.

Case Study 1: Polymer Development

A study focused on the incorporation of ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- into polymer matrices demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. The silane's unique structure allowed for improved cross-linking in the polymer network.

Case Study 2: Biocompatibility Assessment

Research assessing the biocompatibility of silane-modified materials showed promising results for use in biomedical applications. The compound was found to support cell growth and proliferation while minimizing cytotoxic effects, indicating its potential for use in medical implants.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 4-position of the trioxabicyclo[2.2.2]octane core significantly impacts physicochemical properties. Below is a comparative analysis:

*Estimated based on structural analogs.

Key Observations :

- Steric Effects : Bulky substituents (e.g., phenyl) reduce conformational flexibility, whereas linear alkyl chains (pentyl, butyl) allow adaptive packing in solid states .

- Collision Cross-Section (CCS) : The phenyl-substituted analog (CID 3065697) exhibits a CCS of 191.4 Ų, while the propyl variant (CID analog) shows 194.7 Ų, suggesting alkyl chain length minimally impacts gas-phase ion mobility .

Silane Group Variations

The ethynyl-silane moiety also varies among analogs, affecting reactivity and stability:

Biological Activity

The compound Silane, ((4-(4-pentyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- , is a silane derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and cellular interactions. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

Overview of Biological Activity

Silane compounds are known for their diverse applications in various fields, including medicine and materials science. The specific silane has been investigated for its antimicrobial properties and its ability to influence macrophage polarization , which is crucial for tissue repair and immune response.

Antimicrobial Properties

Recent studies have demonstrated that silane-based compounds exhibit significant antimicrobial activity. For instance, a study focusing on a silane-based endodontic irrigant showed that it effectively reduced the levels of pro-inflammatory cytokines such as IL-6 while promoting M2 macrophage polarization (associated with tissue repair) over M1 polarization (associated with inflammation). The results indicated that treatment with this silane led to a marked decrease in IL-6 levels from 0.6 pg/mL at baseline to 0.5 pg/mL at higher concentrations after treatment .

Table 1: Cytokine Levels in Treated vs. Control Cells

| Treatment Group | IL-6 Level (pg/mL) | IL-10 Level (pg/mL) |

|---|---|---|

| Control | 0.6 | 2.0 |

| 0.5% Silane | 0.5 | 3.5 |

| 1% Silane | 0.4 | 5.1 |

The mechanism by which silanes exert their biological effects often involves interactions at the cellular level. In the aforementioned study, macrophages treated with the silane showed increased expression of CD163 markers, indicating a shift towards an M2 phenotype which is beneficial for wound healing .

Additionally, another study reported that quaternary ammonium silanes demonstrated antibacterial properties by disrupting bacterial cell membranes and inhibiting biofilm formation, suggesting potential applications in dental materials and medical devices .

Case Studies

- Endodontic Irrigation Study : In an experiment using albino Wistar rats, researchers injected a silane-based irrigant into root canals and assessed its effects on macrophage polarization and cytokine production. The results indicated significant immunomodulatory effects, promoting healing through enhanced M2 macrophage activity .

- Inhalation Toxicity Assessment : A comprehensive evaluation of silanes' respiratory toxicity revealed that exposure to high concentrations could lead to acute renal tubular necrosis in animal models; however, lower concentrations did not yield significant adverse effects on hematological parameters or organ histology . This underscores the importance of dosage in determining biological activity and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.